Ácido 1-Boc-Piperazina-2-carboxílico

Descripción general

Descripción

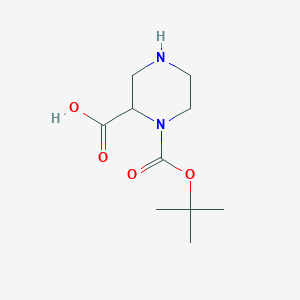

1-Boc-Piperazine-2-carboxylic acid is a chemical compound with the molecular formula C10H18N2O4 and a molecular weight of 230.26 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions .

Aplicaciones Científicas De Investigación

1-Boc-Piperazine-2-carboxylic acid is widely used in scientific research due to its versatility:

Mecanismo De Acción

Target of Action

1-Boc-Piperazine-2-carboxylic acid is a complex organic compound that interacts with various targets in the body. It’s worth noting that piperazine derivatives can act as ligands in coordination chemistry.

Mode of Action

It’s known that carboxylic acids can undergo a variety of reactions, including reduction to primary alcohols, esterification with alcohols, and reaction with ammonia to produce amides. Piperazine, a cyclic organic compound that is part of the structure of 1-Boc-Piperazine-2-carboxylic acid, can act as a bidentate ligand in coordination chemistry.

Biochemical Pathways

Pharmacokinetics

Result of Action

It’s known that carboxylic acids and their derivatives are important in biochemical processes.

Action Environment

Análisis Bioquímico

Cellular Effects

The cellular effects of 1-Boc-Piperazine-2-carboxylic acid are not well-documented in the literature. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Molecular Mechanism

The molecular mechanism of 1-Boc-Piperazine-2-carboxylic acid is not well-understood. It is known to undergo Buchwald-Hartwig coupling reactions with aryl halides .

Temporal Effects in Laboratory Settings

The temporal effects of 1-Boc-Piperazine-2-carboxylic acid in laboratory settings are not well-documented. It is known to be stable under normal conditions .

Métodos De Preparación

The preparation of 1-Boc-Piperazine-2-carboxylic acid typically involves the reaction of anhydrous piperazine with di-tert-butyl carbonate. This reaction selectively protects one of the nitrogen atoms in piperazine, allowing the other amine group to react . Recent advancements have introduced more efficient synthetic routes using diethylamine as a starting material, which involves chlorination, Boc protection, and cyclization. This method results in higher yields exceeding 93.5%, enhanced purity, and reduced environmental impact, making it suitable for industrial applications .

Análisis De Reacciones Químicas

1-Boc-Piperazine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: It can participate in Buchwald-Hartwig coupling reactions with aryl halides.

Oxidation and Reduction: The compound can be reduced to primary alcohols or oxidized to form other derivatives.

Esterification and Amidation: It can react with alcohols to form esters and with ammonia to produce amides.

Common reagents used in these reactions include CuBr/1,1′-bi-2-naphthol as a catalyst and K3PO4 as a base for coupling reactions . Major products formed from these reactions include arylpiperazine derivatives and other biologically active compounds .

Comparación Con Compuestos Similares

1-Boc-Piperazine-2-carboxylic acid can be compared with other similar compounds, such as:

4-Boc-piperazine-2-carboxylic acid: Another Boc-protected piperazine derivative used in similar synthetic applications.

1,4-Di-Boc-piperazine-2-carboxylic acid: A compound with two Boc-protecting groups, offering additional protection for complex synthetic routes.

Piperazine-2-carboxylic acid dihydrochloride: A non-Boc-protected derivative used in different chemical reactions.

The uniqueness of 1-Boc-Piperazine-2-carboxylic acid lies in its selective protection of one nitrogen atom, allowing for versatile synthetic applications while maintaining high yields and purity .

Actividad Biológica

1-Boc-Piperazine-2-carboxylic acid is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and is used as a building block in the synthesis of various bioactive compounds. This article reviews its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 230.27 g/mol

- Structure : The piperazine ring structure allows for diverse interactions with biological targets, making it a versatile intermediate in organic synthesis.

Biological Activity

1-Boc-Piperazine-2-carboxylic acid exhibits a range of biological activities, primarily attributed to its role as a precursor in the synthesis of pharmacologically active compounds. Key findings include:

1. Antimycobacterial Activity

- Research indicates that derivatives of piperazine compounds, including 1-Boc-Piperazine-2-carboxylic acid, show promising activity against Mycobacterium tuberculosis. For instance, structural modifications can enhance their efficacy, as demonstrated in studies where certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antitubercular drugs like rifampicin .

2. Neurotransmitter Interaction

- The piperazine moiety is known to interact with various neurotransmitter receptors. Studies suggest that modifications to the piperazine core can significantly influence binding affinity and efficacy, potentially impacting mood regulation and cognitive functions .

3. Synthesis of Peptidomimetics

- 1-Boc-Piperazine-2-carboxylic acid serves as a crucial building block for synthesizing peptidomimetics, which are designed to mimic the structure and function of peptides while offering improved stability and bioavailability. These compounds can target a wide range of diseases, including cancer and neurodegenerative disorders.

Case Studies

Several case studies highlight the biological activity and therapeutic potential of 1-Boc-Piperazine-2-carboxylic acid derivatives:

Case Study 1: Antimycobacterial Derivatives

In a study focused on quinoxaline derivatives containing piperazine structures, several compounds demonstrated potent antimycobacterial activity against both M. tuberculosis and M. smegmatis strains. One derivative showed an MIC value of 1.25 μg/mL against M. tuberculosis, indicating strong potential for further development as an antitubercular agent .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis was performed on piperazine derivatives to identify key structural features that enhance biological activity. Modifications at specific positions on the piperazine ring were shown to significantly affect interaction with target receptors, leading to varying degrees of pharmacological effects .

Research Findings

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-6-7(12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOFEHGMWPHBSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626353 | |

| Record name | 1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214196-85-6 | |

| Record name | 1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.